

An In-depth Technical Guide to Methyl 4-amino-3-bromobenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-3-bromobenzoate

Cat. No.: B025733

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Introduction: Unveiling a Versatile Scaffold

Methyl 4-amino-3-bromobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety, presents a unique combination of reactive sites. This strategic arrangement makes it a valuable building block, particularly as a substituted aniline and a precursor to ortho-amino-aryl scaffolds. The bromine atom, positioned ortho to the amine, provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and key applications, providing researchers with the foundational knowledge required to effectively incorporate this molecule into their synthetic strategies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. This section details the fundamental properties of **Methyl 4-amino-3-bromobenzoate**, ensuring its unambiguous identification and appropriate handling.

Core Chemical Properties

The fundamental identifiers and physical state properties of the compound are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	methyl 4-amino-3-bromobenzoate	[1]
Synonyms	2-Bromo-4-methoxycarbonylaniline, 4-Amino-3-bromobenzoic acid methyl ester	[1]
CAS Number	106896-49-5	
Molecular Formula	C ₈ H ₈ BrNO ₂	[1]
Molecular Weight	230.06 g/mol	[1]
Physical Form	Solid, Crystalline Powder	[2]
Melting Point	105-109 °C	
Boiling Point	334.2 ± 22.0 °C (Predicted)	
Density	1.627 g/cm ³ (Rough Estimate)	[2]

Solubility Profile

Qualitative solubility information is crucial for selecting appropriate reaction solvents and analytical mobile phases.

- Slightly Soluble: Water[2][3]
- Soluble: Alcohol (e.g., Methanol, Ethanol), Ether, Chloroform, Ethyl Acetate[2][3]

Senior Scientist's Note: Quantitative solubility studies are recommended for specific applications, such as crystallization or formulation development, as solubility can be highly dependent on solvent purity and temperature.

Spectroscopic Fingerprint for Structural Verification

The following data provides the characteristic spectral signature of **Methyl 4-amino-3-bromobenzoate**, essential for confirming its identity and purity.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the compound's hydrogen and carbon framework.

Nucleus	Chemical Shift (δ) ppm	Multiplicity & Coupling (J)	Assignment
^1H NMR	~7.9	d	Ar-H
	~7.6	dd	
	~6.8	d	
	~4.5 (broad s)	br s	
	~3.8	s	
^{13}C NMR	~166	Carbonyl	C=O
	~148	Aromatic	
	~133	Aromatic	
	~123	Aromatic	
	~120	Aromatic	
	~112	Aromatic	
	~110	Aromatic	
	~52	Aliphatic	-OCH ₃

Note: Predicted and literature-derived values. Actual shifts may vary based on solvent and concentration.

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3480 - 3300	Strong, Doublet	N-H Stretch (Amine)
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1710	Strong	C=O Stretch (Ester)
~1620	Strong	N-H Bend (Amine)
~1580, ~1490	Medium-Strong	Aromatic C=C Stretch
~1280	Strong	C-O Stretch (Ester)
~1100	Strong	C-N Stretch
~650	Medium-Strong	C-Br Stretch

1.3.3. Mass Spectrometry (MS)

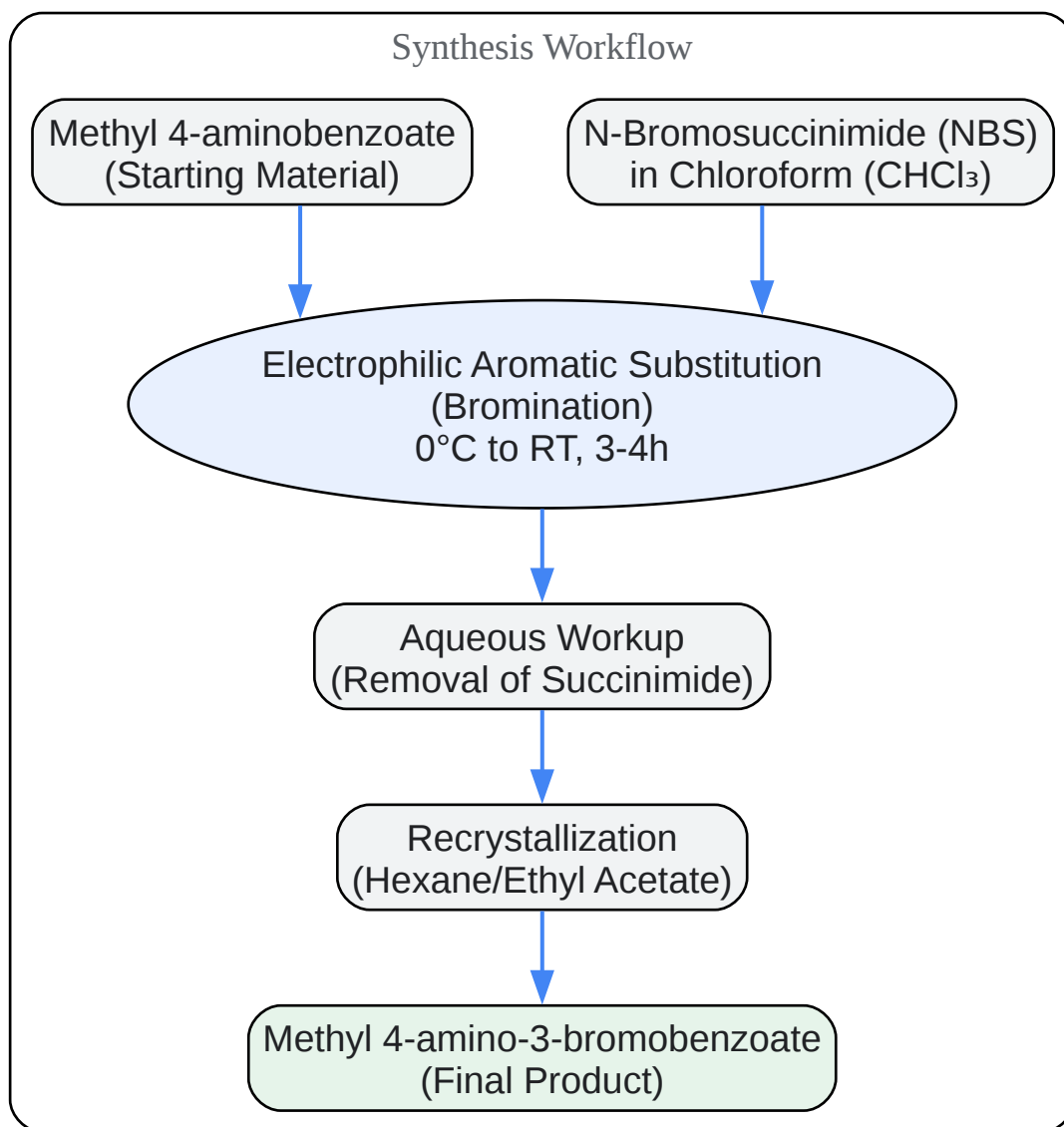
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. A key feature is the isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

- Molecular Ion [M]⁺•: m/z 229
- Isotopic Peak [M+2]⁺•: m/z 231
- Major Fragments: m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), m/z 91 ([M-Br-COOCH₃]⁺)

Synthesis and Purification

The most common and direct synthesis of **Methyl 4-amino-3-bromobenzoate** involves the regioselective electrophilic bromination of its readily available precursor, Methyl 4-aminobenzoate.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **Methyl 4-amino-3-bromobenzoate**.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Causality and Experimental Rationale:

- **Reagent Choice:** N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br^+) for the substitution reaction.
- **Solvent:** Chloroform (or dichloromethane) is a common solvent as it is relatively inert and effectively dissolves the starting material.
- **Temperature Control:** The reaction is initiated at 0°C to control the exothermic nature of the bromination and to enhance regioselectivity. The activating amino group strongly directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester, substitution occurs regioselectively at the ortho position (C3).

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq.) in chloroform (approx. 10-15 mL per gram of starting material).
- **Cooling:** Cool the solution to 0°C in an ice-water bath.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C .
- **Reaction:** Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching & Workup:** Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
- **Isolation:** Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid.

Reactivity and Synthetic Applications

The utility of **Methyl 4-amino-3-bromobenzoate** stems from its three distinct functional groups, which can be manipulated selectively.

Caption: Reactivity map showing the key reaction sites of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile site for building molecular complexity. Its reactivity in palladium-catalyzed reactions is higher than the analogous C-Cl bond, allowing for milder reaction conditions.^[4]

Featured Application: Suzuki-Miyaura Coupling This reaction is a powerful method for forming C-C bonds, crucial for creating biaryl structures prevalent in pharmaceuticals.^{[5][6]}

Representative Protocol: Suzuki-Miyaura Coupling

- **Inert Atmosphere:** To a flame-dried reaction flask, add **Methyl 4-amino-3-bromobenzoate** (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%), and a base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq.).^{[4][6]}
- **Degassing:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- **Heating:** Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor progress by TLC or LC-MS.
- **Workup & Purification:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.^[6]

Reactions at the Amino Group

The nucleophilic amino group readily undergoes acylation to form amides or can be used in cyclization reactions.

Featured Application: Benzimidazole Synthesis The ortho-aminoaryl motif is ideal for condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a common scaffold in medicinal chemistry.

General Procedure:

- Combine **Methyl 4-amino-3-bromobenzoate** (1.0 eq.) and a desired aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
- Add an oxidizing agent or catalyst (e.g., sodium metabisulfite, or simply heat in an acidic medium).
- Heat the mixture to reflux for several hours until the reaction is complete.
- Cool the reaction and isolate the benzimidazole product, often via precipitation followed by filtration and recrystallization.

Analytical Methodologies

Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound and related derivatives.

Parameter	Recommended Condition	Rationale
Column	C18 Reversed-Phase (e.g., 5 μ m, 4.6 x 150 mm)	Provides good retention and separation for moderately polar aromatic compounds.[7] [8]
Mobile Phase	Acetonitrile and Water (with 0.1% Formic Acid or Ammonium Acetate buffer)	A gradient elution (e.g., 20% to 95% Acetonitrile) is typically effective. The acidic modifier improves peak shape and ensures ionization for MS detection.[7]
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Detector	UV-Vis Diode Array Detector (DAD)	Monitor at multiple wavelengths, typically around 254 nm and 280 nm, where the aromatic system absorbs strongly.[7]
Injection Volume	5-10 μ L	Standard volume for analytical HPLC.

GC-MS Protocol for Volatility and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, especially for analyzing reaction mixtures for volatile byproducts or related haloaniline derivatives.[9]

Parameter	Recommended Condition	Rationale
Column	Mid-polarity capillary column (e.g., HP-5MS, Rxi-5MS; 30 m x 0.25 mm, 0.25 µm)	Provides excellent separation for a wide range of aromatic compounds.[9]
Carrier Gas	Helium at 1.0 mL/min (constant flow)	Inert and provides good chromatographic efficiency.[9]
Inlet Temperature	250-280°C	Ensures complete volatilization of the analyte without thermal degradation.
Oven Program	Start at 60-80°C, ramp at 10-15°C/min to 280-300°C, hold for 5 min	A temperature ramp is necessary to elute the moderately volatile compound effectively.[9]
MS Detector	Electron Ionization (EI) at 70 eV	Standard ionization method providing reproducible fragmentation patterns for library matching.
MS Scan Range	40-450 amu	Covers the molecular ion and expected fragments.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification (GHS Classification)

- Pictograms: GHS06 (Skull and Crossbones)
- Signal Word: Danger
- Hazard Statements:
 - H301: Toxic if swallowed.[1]

- H319: Causes serious eye irritation.[1]
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/eye protection/face protection.
 - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P405: Store locked up.

Recommended Personal Protective Equipment (PPE)

- Eye Protection: Safety glasses with side-shields or chemical goggles.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Skin and Body Protection: Laboratory coat.
- Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

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